Barium polysulfides

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barium polysulfide is a sulfide salt and a barium salt . It is considered by the International Organization for Standardization not to require a common name . It is also used as a fungicide .

Synthesis Analysis

Barium polysulfides can be synthesized through a process known as olefin sulfurization, where alkenes and sulfur are heated together at high temperatures . This process produces branched polysulfides . Another method involves combining Cp*2Ba, HSCMe3, and the respective MH2 nanopowder in butylamine .

Molecular Structure Analysis

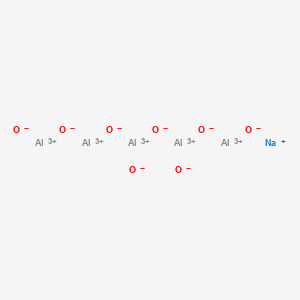

BaS3 crystallizes in the orthorhombic P2_12_12 space group . There are two inequivalent Ba2+ sites. In the first Ba2+ site, Ba2+ is bonded in an 8-coordinate geometry to ten S+0.67- atoms . In the second Ba2+ site, Ba2+ is bonded in a body-centered cubic geometry to eight S+0.67- atoms .

Chemical Reactions Analysis

Polysulfides, upon oxidation to their corresponding 1-oxides, are surprisingly effective radical-trapping antioxidants (RTAs) at ambient temperatures . The homolytic substitution mechanism responsible also operates for tetrasulfides, but not trisulfides, disulfides, or sulfides .

Physical And Chemical Properties Analysis

Barium polysulfide is a highly reactive substance . When heated to decomposition, it emits toxic fumes of SO and Ba .

Mechanism of Action

The antioxidant mechanisms of organosulfur compounds are generally believed to be ionic ‘secondary antioxidant’ processes, where they react with (hydro)peroxides directly or via the eventual formation of sulfur dioxide or sulfur oxyacids . The reactivity is unique to higher polysulfides (n ≥ 4), since homolytic substitution upon them at S2 yields stabilized perthiyl radicals .

Safety and Hazards

properties

CAS RN |

12231-01-5 |

|---|---|

Product Name |

Barium polysulfides |

Molecular Formula |

BaS3-4 |

Molecular Weight |

233.507 |

IUPAC Name |

barium(2+);trisulfide |

InChI |

InChI=1S/Ba.3S/q+2;3*-2 |

InChI Key |

VCHSPJQPEZPMOQ-UHFFFAOYSA-N |

SMILES |

[S-2].[S-2].[S-2].[Ba+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B577103.png)

![6H-[1,3]Thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B577104.png)